

In Silico Prediction of 7-Aminoquinazolin-4-ol Properties: A Technical Guide

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Compound of Interest

Compound Name: 7-Aminoquinazolin-4-ol

Cat. No.: B184084

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Abstract

7-Aminoquinazolin-4-ol is a small molecule belonging to the quinazoline class of compounds, a scaffold known for its diverse pharmacological activities, including potent kinase inhibition. As a novel compound, comprehensive experimental characterization of its physicochemical and pharmacokinetic properties is likely unavailable. This technical guide outlines a systematic in silico approach to predict the key properties of **7-Aminoquinazolin-4-ol**, providing a framework for its initial assessment in drug discovery pipelines. This guide details the methodologies for predicting physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and potential biological activities using established computational tools. Due to the limited availability of specific experimental data for **7-Aminoquinazolin-4-ol**, this document leverages data from the structurally related analogue, 4-aminoquinazoline, for illustrative purposes and comparison.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs, particularly in oncology.[1] Derivatives of this heterocyclic system are known to interact with a variety of biological targets, most notably protein kinases, by acting as ATP-competitive inhibitors.[1] The introduction of an amino group at the 7-position and a hydroxyl group at the 4-position of the quinazoline ring, as in **7-Aminoquinazolin-4-ol**, can

significantly influence its electronic properties, hydrogen bonding capacity, and overall molecular topology, thereby affecting its biological activity and pharmacokinetic profile.

Early-stage in silico profiling of drug candidates is a cost-effective strategy to prioritize compounds for synthesis and experimental testing, reducing the high attrition rates in drug development.[2] This guide provides a roadmap for the computational prediction of essential properties of **7-Aminoquinazolin-4-ol**.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior. Quantitative Structure-Property Relationship (QSPR) models and other computational methods can provide reliable estimates for these parameters. While specific experimental data for **7-Aminoquinazolin-4-ol** is not readily available, predictions can be made using various software platforms. For illustrative purposes, Table 1 presents computed properties for the closely related analogue, 4-aminoquinazoline, sourced from PubChem.[3]

Table 1: Predicted Physicochemical Properties of 4-Aminoquinazoline (Analogue for **7-Aminoquinazolin-4-ol**)

Property	Predicted Value	Method/Source
Molecular Weight	145.16 g/mol	PubChem[3]
Molecular Formula	C ₈ H ₇ N ₃	PubChem[3]
XLogP3	1.3	PubChem[3]
Hydrogen Bond Donor Count	1	PubChem[3]
Hydrogen Bond Acceptor Count	3	PubChem[3]
Rotatable Bond Count	0	PubChem[3]
Topological Polar Surface Area	51.8 Å ²	PubChem[3]
pKa (most basic)	(Not available)	-
Aqueous Solubility	(Not available)	-

Note: These values are for 4-aminoquinazoline and serve as an estimation for **7-Aminoquinazolin-4-ol**. Specific prediction for **7-Aminoquinazolin-4-ol** should be performed using appropriate software.

In Silico ADMET Prediction

The prediction of a compound's ADMET profile is crucial for assessing its drug-likeness and potential for clinical success. Numerous in silico models, including machine learning and rule-based systems, are available to predict these complex properties.[\[2\]](#)[\[4\]](#)

Table 2: Predicted ADMET Profile for **7-Aminoquinazolin-4-ol** (Conceptual)

ADMET Parameter	Predicted Property	Potential Implications
Absorption		
Human Intestinal Absorption	High	Good oral bioavailability.
Blood-Brain Barrier (BBB) Permeation	Low to Moderate	May limit CNS side effects or require modification for CNS targets.
P-glycoprotein (P-gp) Substrate	Likely No	Reduced potential for efflux-mediated resistance.
Distribution		
Plasma Protein Binding (PPB)	Moderate to High	Affects the unbound fraction of the drug available for therapeutic action.
Volume of Distribution (VDss)	Moderate	Suggests distribution into tissues beyond the bloodstream.
Metabolism		
Cytochrome P450 (CYP) Inhibition	Potential for CYP2D6/3A4 inhibition	Risk of drug-drug interactions.
Metabolic Stability	Moderate	Half-life may be suitable for standard dosing regimens.
Excretion		
Primary Route	Renal/Hepatic	Influences dosing adjustments in patients with organ impairment.
Toxicity		
hERG Inhibition	Low Risk	Reduced potential for cardiotoxicity.
Mutagenicity (Ames test)	Negative	Low likelihood of being a mutagen.

Hepatotoxicity

Low to Moderate Risk

Requires monitoring in later-stage development.

Note: The predictions in this table are conceptual and should be generated for **7-Aminoquinazolin-4-ol** using validated in silico ADMET prediction software.

Methodologies and Protocols

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a specific property.[\[5\]](#)[\[6\]](#)

Protocol for 2D-QSAR Model Development:

- **Dataset Preparation:** Curate a dataset of quinazoline derivatives with experimentally determined activity data (e.g., IC_{50}) for a specific target. Ensure data quality and consistency. [\[7\]](#)
- **Molecular Descriptor Calculation:** For each molecule in the dataset, calculate a wide range of 2D molecular descriptors (e.g., topological, constitutional, electronic).[\[5\]](#)
- **Data Splitting:** Divide the dataset into a training set (typically 70-80%) for model building and a test set for external validation.
- **Feature Selection:** Employ statistical methods (e.g., genetic algorithms, stepwise regression) to select a subset of the most relevant descriptors that correlate with the biological activity.
- **Model Building:** Use statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to construct the QSAR model.[\[7\]](#)
- **Model Validation:** Rigorously validate the model's predictive power using internal (e.g., leave-one-out cross-validation, q^2) and external validation on the test set (r^2_{pred}).[\[8\]](#)
- **Prediction for 7-Aminoquinazolin-4-ol:** Use the validated QSAR model to predict the biological activity of **7-Aminoquinazolin-4-ol**.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions. Given that many quinazoline derivatives target protein kinases, this protocol is tailored for such targets.^{[9][10]}

Protocol for Molecular Docking:

- Receptor Preparation:
 - Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
 - Remove water molecules and any co-crystallized ligands.
 - Add hydrogen atoms and assign appropriate protonation states to residues.
 - Define the binding site (active site) based on the co-crystallized ligand or known ATP-binding pocket residues.
- Ligand Preparation:
 - Generate the 3D structure of **7-Aminoquinazolin-4-ol**.
 - Perform energy minimization using a suitable force field.
 - Assign appropriate atom types and charges.
- Docking Simulation:
 - Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the receptor's active site.^[9]
 - The software will explore various conformations and orientations of the ligand within the binding site.
- Scoring and Analysis:
 - Analyze the predicted binding poses based on the docking score, which estimates the binding free energy.

- Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with active site residues.
- Compare the interactions of **7-Aminoquinazolin-4-ol** with those of known inhibitors to rationalize its potential activity.

ADMET Prediction

ADMET prediction relies on a variety of computational models, from simple property calculations to complex machine learning algorithms trained on large datasets of experimental results.[\[2\]](#)[\[11\]](#)

Protocol for In Silico ADMET Prediction:

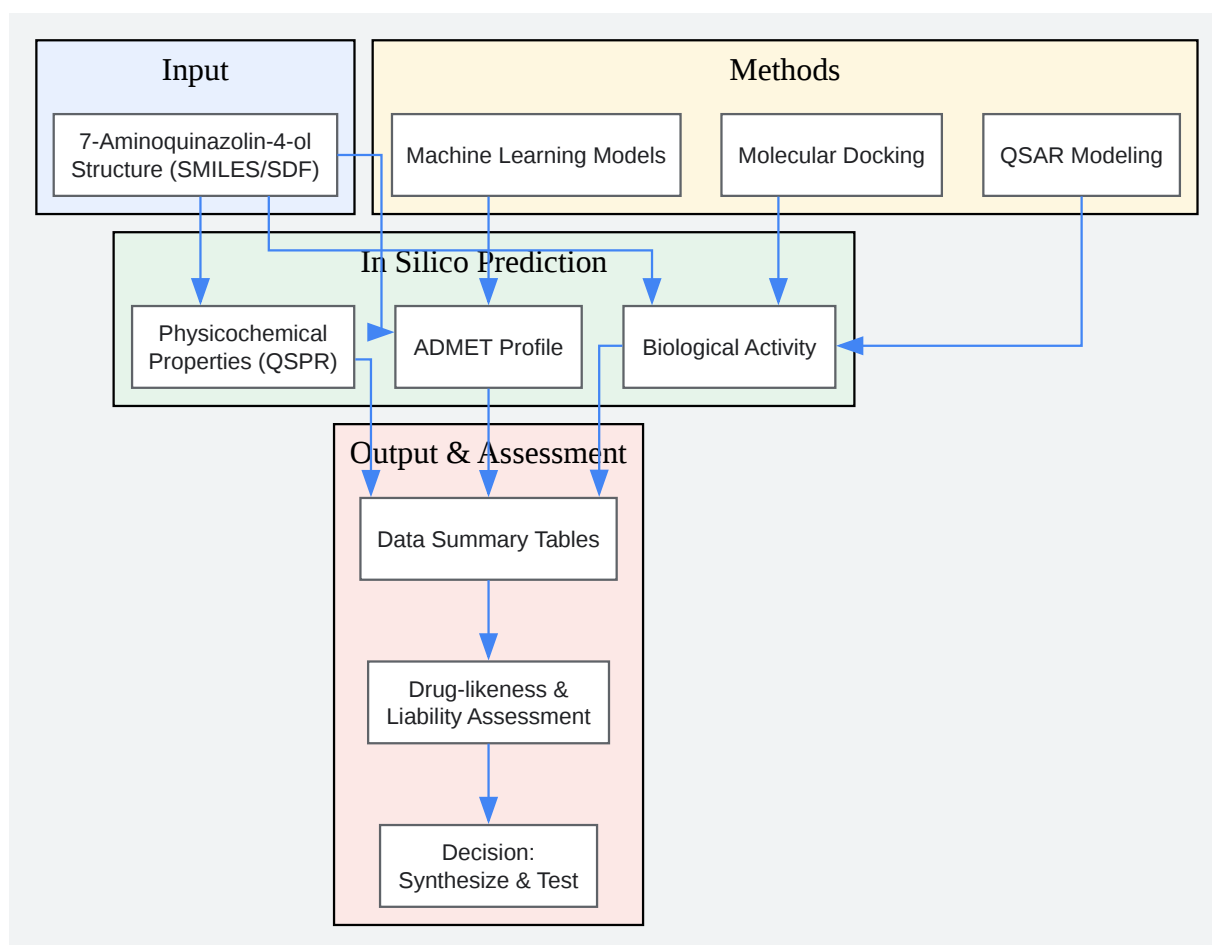
- Software Selection: Choose a comprehensive ADMET prediction software package or web server (e.g., ADMET Predictor™, SwissADME, pkCSM, PreADMET).[\[12\]](#)[\[13\]](#)
- Input: Provide the chemical structure of **7-Aminoquinazolin-4-ol**, typically as a SMILES string or SD file.
- Property Calculation: The software will calculate a wide range of ADMET-related properties based on its underlying models. These often include predictions for:
 - Absorption: Caco-2 permeability, human intestinal absorption (HIA), P-glycoprotein substrate/inhibitor status.
 - Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding (PPB).
 - Metabolism: Inhibition/substrate status for major Cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
 - Excretion: Total clearance, renal organic cation transporter (OCT2) substrate status.
 - Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity (DILI).
- Analysis and Interpretation:
 - Review the predicted values and compare them to acceptable ranges for drug candidates.

- Identify potential liabilities (e.g., predicted hERG toxicity, poor absorption) that may need to be addressed through chemical modification.
- Integrate the ADMET predictions with physicochemical and activity predictions to form a holistic view of the compound's potential.

Visualizations

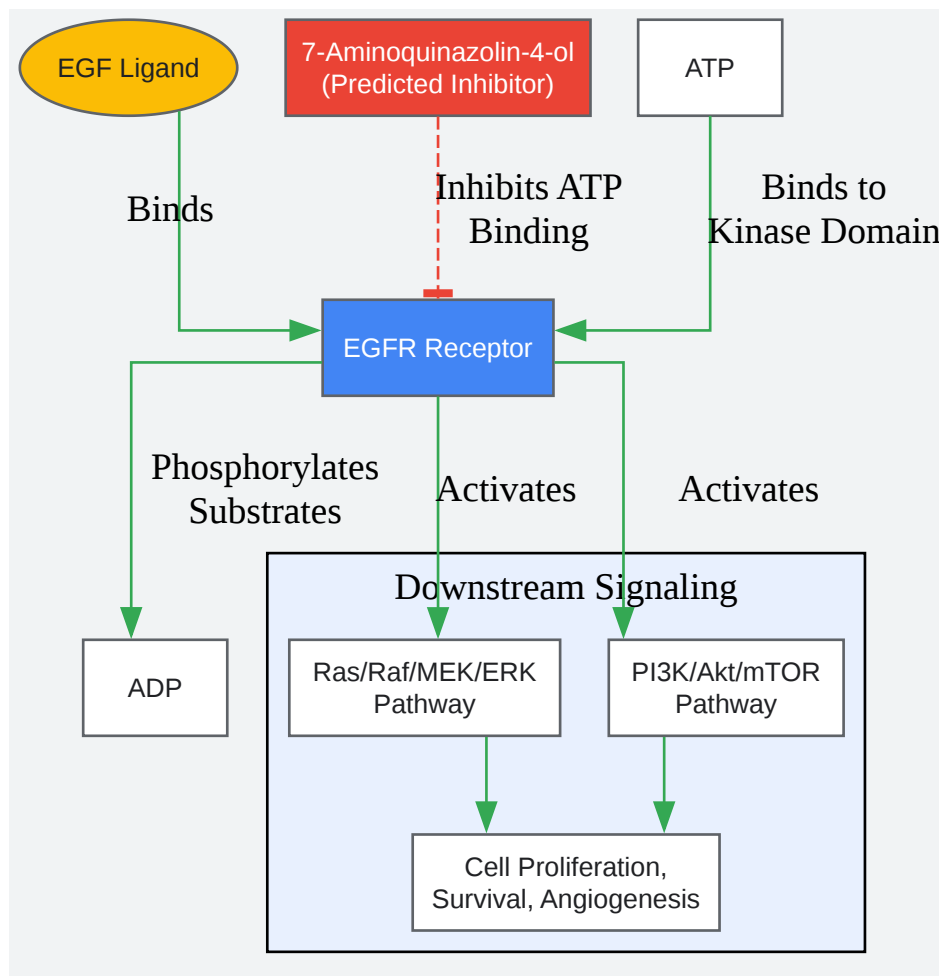
Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key conceptual workflows and pathways relevant to the in silico analysis of **7-Aminoquinazolin-4-ol**.



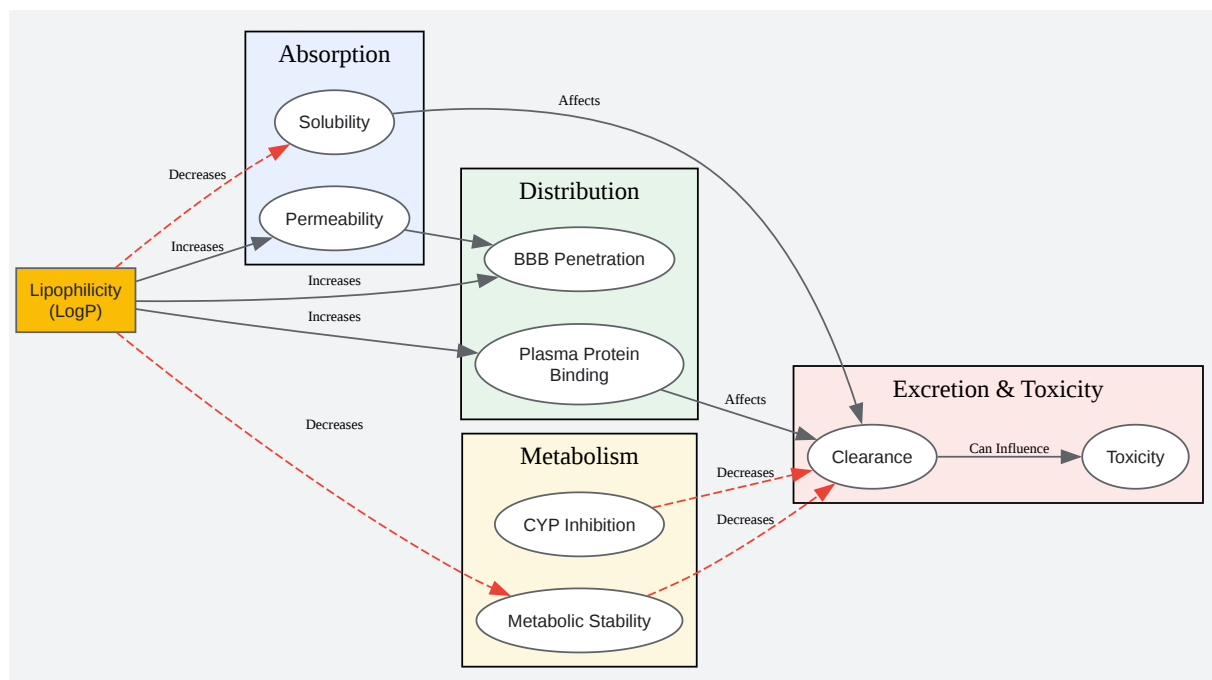
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Caption: General workflow for in silico property prediction of a novel compound.



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Caption: EGFR signaling pathway, a common target for quinazoline inhibitors.



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Caption: Logical relationships between key ADMET properties.

Conclusion

This guide provides a comprehensive framework for the in silico prediction of the physicochemical, pharmacokinetic, and biological properties of **7-Aminoquinazolin-4-ol**. By employing a combination of QSAR, molecular docking, and ADMET prediction methodologies, researchers can generate a robust preliminary profile of this novel compound. This computational assessment is invaluable for identifying potential strengths and liabilities early in the drug discovery process, enabling data-driven decisions regarding the allocation of resources for synthesis and experimental validation. While in silico predictions are powerful tools, they must be ultimately confirmed through rigorous experimental investigation.

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